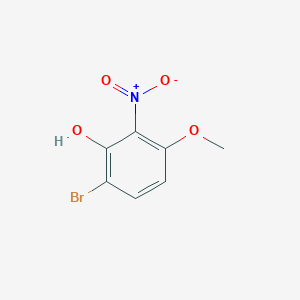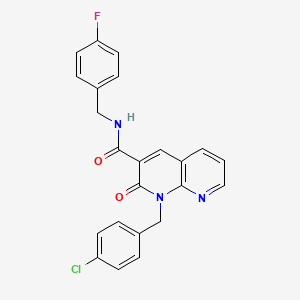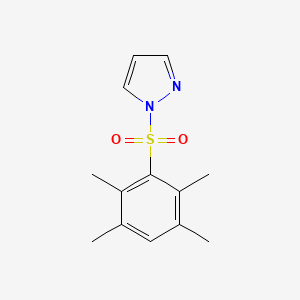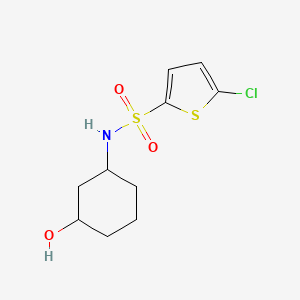![molecular formula C20H23N5O B2376623 2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380143-54-2](/img/structure/B2376623.png)
2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a piperidine and pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions involving cyclization and functional group transformations.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine and pyrimidine moieties with the pyridine ring using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield primary or secondary amines.
科学研究应用
2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine are structurally related and have diverse biological roles.
Pyrimidine Derivatives: Compounds such as cytosine and thymine are nucleobases that play crucial roles in DNA and RNA.
Uniqueness
What sets 2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile apart is its unique combination of piperidine, pyridine, and pyrimidine moieties. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
属性
IUPAC Name |
2-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-11-15-6-7-22-20(9-15)26-13-16-3-2-8-25(12-16)19-10-18(23-14-24-19)17-4-1-5-17/h6-7,9-10,14,16-17H,1-5,8,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBSFGLEXXKIJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)COC4=NC=CC(=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
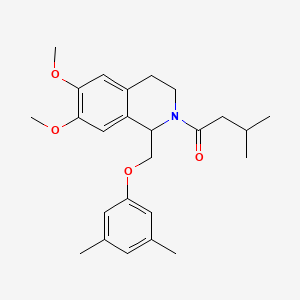
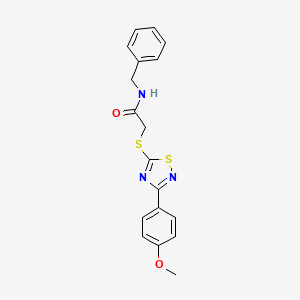
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376543.png)
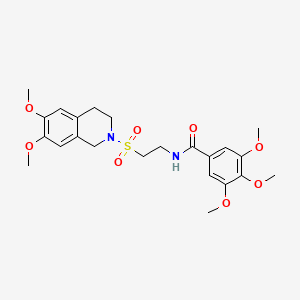
![Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B2376546.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2376549.png)
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-3,5-dimethylaniline](/img/structure/B2376552.png)
![11-Benzyl-6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B2376553.png)
